molecular formula C30H28N4O2S2 B492659 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide CAS No. 670272-96-5

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide

Cat. No.: B492659
CAS No.: 670272-96-5
M. Wt: 540.7g/mol
InChI Key: KDOCVAPLHLQCMA-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzo[d]thiazole moiety linked via a phenyl group to a propanamide chain. The propanamide is further substituted with a sulfur atom connected to a tetrahydroquinolinone scaffold bearing cyano, ethyl, and dimethyl substituents.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2S2/c1-4-20-21(17-31)29(34-23-15-30(2,3)16-24(35)27(20)23)37-14-13-26(36)32-19-11-9-18(10-12-19)28-33-22-7-5-6-8-25(22)38-28/h5-12H,4,13-16H2,1-3H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOCVAPLHLQCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide is a complex organic compound with potential biological activities. This article examines its biological activity based on existing literature, highlighting its pharmacological properties, mechanisms of action, and related case studies.

Structural Features

The compound comprises several notable structural elements:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Tetrahydroquinoline derivative : This scaffold is associated with various pharmacological effects.
  • Propanamide functional group : Often linked to increased bioactivity in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research suggests that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

2. Anticancer Properties

The tetrahydroquinoline component has been linked to anticancer activity. Studies indicate that similar compounds demonstrate cytotoxic effects on several cancer cell lines. For example, compounds with a thiazole ring have been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Acetylcholinesterase Inhibition

Research has highlighted the potential of benzothiazole derivatives as acetylcholinesterase (AChE) inhibitors, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays have shown that certain derivatives exhibit strong inhibitory activity against AChE, suggesting that this compound may also possess similar properties .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting key enzymes such as AChE or kinases involved in cancer pathways.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases (G1/S or G2/M).
  • Apoptosis Induction : Triggering programmed cell death through intrinsic or extrinsic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityIC50 Value
Benzothiazole derivativeAntimicrobial15 µg/mL
Tetrahydroquinoline analogAnticancer (MCF-7)12 µM
Coumarin-thiazole hybridAChE inhibition2.7 µM

These findings indicate that modifications around the benzothiazole core can significantly influence biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the benzothiazole moiety can inhibit the growth of various bacterial strains and fungi. For instance, N-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives have been evaluated for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

1.2 Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in metabolic pathways, and their inhibition can lead to therapeutic effects in conditions such as inflammation and pain management. The structure-activity relationship studies have highlighted that modifications at the phenyl and thiazole positions can enhance inhibitory potency .

1.3 Anticancer Properties

Recent studies suggest that compounds similar to N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-cyano derivatives may exhibit anticancer activities. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The compound's ability to interact with cellular targets makes it a candidate for further pharmacological investigation.

Material Science Applications

2.1 Photovoltaic Materials

The unique electronic properties of benzothiazole derivatives have led to their exploration in organic photovoltaic applications. Their ability to act as electron donors or acceptors in organic solar cells can enhance the efficiency of light absorption and charge transport . Research is ongoing to optimize these compounds for better performance in solar energy conversion.

2.2 Sensor Development

The incorporation of benzothiazole into sensor technology has been investigated due to its luminescent properties. These sensors can detect various analytes, including heavy metals and biological molecules, through changes in fluorescence intensity upon binding with target substances . This application is particularly relevant in environmental monitoring.

Case Study 1: Antimicrobial Screening

A study conducted by Chidrawar et al. evaluated the antimicrobial activity of various benzothiazole derivatives, including N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-cyano compounds. The results indicated a significant inhibition zone against E. coli and S. aureus, suggesting potential for development into antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized several derivatives of the compound and tested them against sEH and FAAH enzymes. The findings revealed that certain substitutions on the phenyl ring significantly increased inhibitory activity, providing insights into structure-based drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules from the evidence, focusing on functional groups, physicochemical properties, and spectral characteristics.

Table 1: Structural and Functional Group Comparison

Compound Name/Structure Key Functional Groups Molecular Formula Reference
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide Benzo[d]thiazole, tetrahydroquinolinone, cyano, thioether, amide C29H27N3O2S2 N/A
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) Quinoline, bromophenyl, thiazolidinone, amide, alkyl chain C27H25BrN4OS
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone, sulfonamide, thioether, amide C23H18N4O3S2
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thiazolidinone, benzylidene, thioether, amide, hydroxylphenyl C20H18N2O3S2
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) Triazole-thione, sulfonyl, difluorophenyl Varies (X = H, Cl, Br)

Key Observations:

Core Heterocycles: The target compound’s benzo[d]thiazole and tetrahydroquinolinone systems differ from quinoline (6e), quinazolinone (5), and triazole (7–9) cores in other analogs.

Sulfur Linkages: All compounds feature sulfur-containing groups (thioether, thiazolidinone, triazole-thione), which may enhance solubility and metal-binding capacity .

Substituents: The cyano and ethyl groups in the target compound are unique compared to bromophenyl (6e), sulfonamide (5), and benzylidene (8) substituents, affecting steric and electronic profiles .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Yield (%) Predicted pKa Notable Spectral Data (IR/NMR) Reference
Target Compound N/A N/A N/A Expected: C=O (1650–1680 cm⁻¹), C≡N (~2200 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹) N/A
6e 192 71 N/A IR: C=O (1682 cm⁻¹), C-S (1243 cm⁻¹); NMR: Quinoline δ 8.5–9.0 ppm, alkyl δ 1.2–2.5 ppm
5 269.0 87 N/A IR: C=O (1680 cm⁻¹), S=O (1150 cm⁻¹); NMR: Sulfamoyl δ 7.8 ppm, amide NH δ 10.2 ppm
8 (Thiazolidinone derivative) N/A N/A 9.53 IR: C=O (1705 cm⁻¹), C=S (1255 cm⁻¹); NMR: Benzylidene δ 7.3–7.6 ppm, hydroxyl δ 9.8 ppm
7–9 (Triazole-thiones) N/A 70–80 N/A IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); NMR: Triazole δ 8.1–8.3 ppm

Key Observations:

Melting Points: Quinazolinone derivatives (e.g., compound 5) exhibit higher melting points (~269°C) due to strong hydrogen bonding from sulfonamide and amide groups, whereas thiazolidinones (e.g., 8) may have lower melting points due to flexible alkyl chains .

Spectral Signatures: The target compound’s IR would show distinct C≡N and tetrahydroquinolinone C=O stretches, differentiating it from analogs with sulfonamide (5) or benzylidene (8) groups. NMR signals for the benzo[d]thiazole’s aromatic protons (~7.5–8.5 ppm) would overlap with quinoline (6e) but differ from triazole-thiones (7–9) .

Key Observations:

  • The target compound’s synthesis likely requires multi-step heterocycle assembly, contrasting with the one-pot cyclizations used for triazole-thiones (7–9) .
  • Thioether formation in analogs (e.g., 5–10) often employs nucleophilic substitution, a strategy applicable to the target compound’s synthesis .

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